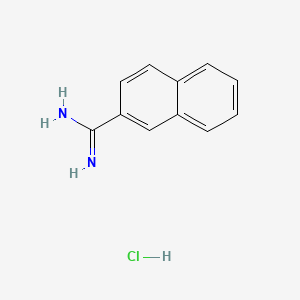

2-Naphthimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXALCCFUFBKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Naphthimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2-Naphthimidamide hydrochloride, a compound of interest for various research and development applications. The synthesis predominantly relies on the classical Pinner reaction, a reliable method for the preparation of amidines from nitriles. This document outlines the core chemical principles, a detailed, generalized experimental protocol, and a framework for the quantitative analysis of the final product.

Core Synthesis Pathway: The Pinner Reaction

The most direct and established method for synthesizing this compound is through the Pinner reaction, starting from 2-cyanonaphthalene. This process occurs in two main stages:

-

Formation of the Pinner Salt: 2-Cyanonaphthalene is reacted with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride gas. This step yields an intermediate imino ether hydrochloride, known as a Pinner salt (in this case, ethyl 2-naphthimidate hydrochloride).[1][2][3]

-

Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then treated with ammonia to form the final this compound.[1]

The overall chemical transformation is as follows:

Step 1: Pinner Salt Formation C₁₀H₇CN + C₂H₅OH + HCl → [C₁₀H₇C(=NH₂)OC₂H₅]Cl

(2-Cyanonaphthalene + Ethanol + Hydrogen Chloride → Ethyl 2-naphthimidate hydrochloride)

Step 2: Ammonolysis [C₁₀H₇C(=NH₂)OC₂H₅]Cl + NH₃ → C₁₀H₇C(=NH)NH₂·HCl + C₂H₅OH

(Ethyl 2-naphthimidate hydrochloride + Ammonia → this compound + Ethanol)

A logical diagram of this synthesis pathway is provided below.

Caption: Logical workflow for the Pinner reaction synthesis of this compound.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Ethyl 2-naphthimidate hydrochloride (Pinner Salt)

-

Reaction Setup: A 250 mL three-necked, round-bottom flask, flame-dried under a stream of dry nitrogen, is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: The flask is charged with 2-cyanonaphthalene (1 equivalent) and anhydrous ethanol (5-10 equivalents). The mixture is stirred at room temperature until the 2-cyanonaphthalene is fully dissolved.

-

HCl Gas Introduction: The flask is cooled in an ice-water bath to 0-5 °C. Dry hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.

-

Reaction and Precipitation: After a period of HCl addition, a white precipitate of the Pinner salt will begin to form. The introduction of HCl is continued until the solution is saturated, and the precipitation appears complete. The reaction mixture is then stirred for an additional 1-2 hours at 0-5 °C.

-

Isolation of Pinner Salt: The reaction mixture is filtered under a dry, inert atmosphere (e.g., using a Schlenk filter or in a glovebox). The collected white solid is washed with several portions of cold, anhydrous diethyl ether to remove excess HCl and unreacted starting materials. The resulting ethyl 2-naphthimidate hydrochloride is dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: The dried ethyl 2-naphthimidate hydrochloride is transferred to a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube.

-

Ammonolysis: The Pinner salt is suspended in anhydrous ethanol, and the suspension is cooled to 0-5 °C in an ice-water bath. Anhydrous ammonia gas is then bubbled through the stirred suspension. Alternatively, a saturated solution of ammonia in ethanol can be added dropwise.

-

Reaction Completion: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature, with stirring continued for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound as a solid.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. The purified product is collected by filtration and dried under vacuum.

A visual representation of the experimental workflow is provided below.

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

While specific yield and purity data for the synthesis of this compound are not available in the public literature, the following table outlines the key quantitative parameters that should be determined to characterize the final product.

| Parameter | Method of Determination | Purpose and Significance |

| Yield (%) | Gravimetric analysis | To assess the efficiency of the synthetic protocol. |

| Purity (%) | HPLC, Elemental Analysis (CHN) | To determine the percentage of the desired compound in the final product. |

| Melting Point (°C) | Melting point apparatus | A sharp and defined melting point range is indicative of high purity. |

| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by identifying the types and connectivity of protons. |

| ¹³C NMR Spectroscopy | NMR Spectroscopy | To confirm the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) or other suitable methods | To determine the molecular weight and confirm the molecular formula of the compound. |

| Infrared (IR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups, such as N-H and C=N bonds. |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways of this compound. Further research is required to elucidate the pharmacological profile of this compound. Therefore, no diagrams related to signaling pathways can be provided at this time.

References

The Core Mechanism of 2-Naphthimidamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthimidamide hydrochloride, also referred to as 2-naphthamidine hydrochloride, has been identified as a potent and selective inhibitor of the serine protease urokinase plasminogen activator (uPA). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mode of action for this compound is the competitive inhibition of the uPA enzyme, a key player in extracellular matrix degradation, cell migration, and tumor invasion. This guide will delve into the specifics of this interaction and the broader implications for therapeutic development.

Introduction to this compound and its Target: Urokinase Plasminogen Activator (uPA)

This compound is a small molecule inhibitor belonging to the naphthamidine class of compounds. Its principal molecular target is the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in various physiological and pathological processes. The uPA system is centrally involved in fibrinolysis, tissue remodeling, wound healing, and angiogenesis.[1][2] However, its overexpression is strongly correlated with cancer progression, invasion, and metastasis, making it a compelling target for anti-cancer therapies.[3][4]

uPA catalyzes the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs).[5] This cascade of proteolytic activity facilitates cell migration and invasion. This compound exerts its effect by directly binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and disrupting these downstream events.

Mechanism of Action: Competitive Inhibition of uPA

The core mechanism of action of this compound is the competitive inhibition of the urokinase plasminogen activator. The amidine group of the molecule is a key pharmacophore that interacts with the S1 pocket of the uPA active site, mimicking the side chain of arginine or lysine, the natural substrates of uPA. This binding event is characterized by a salt bridge formation with the aspartate residue (Asp189) at the bottom of the S1 pocket.[3][4]

Further interactions with amino acid residues lining the active site, including Ser190, Gln192, and Trp215, contribute to the binding affinity and selectivity of the inhibitor.[4] By occupying the active site, this compound prevents the binding of its natural substrate, plasminogen, thereby inhibiting the proteolytic cascade.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of 2-Naphthimidamide and its derivatives against uPA has been quantified through determination of their inhibition constants (Ki). The parent compound, 2-naphthamidine, serves as a foundational scaffold for the development of more potent and selective inhibitors. Structure-activity relationship (SAR) studies have explored various substitutions on the naphthalene ring to enhance binding affinity.[3]

| Compound | Substitution | uPA Ki (nM) | Selectivity vs. Trypsin |

| 2-Naphthamidine (Parent Compound) | None | ~1000 | Moderate |

| Derivative 1 | 6-Phenyl Amide | < 100 | High |

| Derivative 2 | 6-(4-Alkylamino)phenyl Amide | 40 | Very High |

| Derivative 3 | Optimized 6-Substituted Phenyl Amide | 6 | Excellent |

Note: The Ki values are approximate and derived from published studies for illustrative purposes. Specific values can be found in the cited literature.[3]

Signaling Pathways

The inhibition of uPA by this compound has significant downstream effects on intracellular signaling pathways that govern cell migration, proliferation, and survival. The uPA/uPAR system interacts with various cell surface receptors, including integrins and G protein-coupled receptors, to initiate these signaling cascades.[1][5][6]

Caption: uPA Signaling Pathway and Point of Inhibition.

Experimental Protocols

Urokinase Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of this compound against uPA.

Materials:

-

Human urokinase enzyme

-

Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of human urokinase to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) over time.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

Caption: Workflow for a Urokinase Inhibition Assay.

Conclusion

This compound is a competitive inhibitor of the urokinase plasminogen activator. Its mechanism of action involves direct binding to the active site of the enzyme, preventing the proteolytic cascade that is crucial for cell migration and invasion. The quantitative data on its inhibitory potency and the understanding of its interaction with the uPA signaling pathway highlight its potential as a lead compound for the development of novel therapeutics, particularly in the context of oncology. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies [mdpi.com]

- 3. Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-Naphthimidamide Hydrochloride and its Analogs as Urokinase Inhibitors

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. This technical guide delves into the biological activity of 2-Naphthimidamide hydrochloride and its derivatives, with a particular focus on their role as inhibitors of the serine protease urokinase plasminogen activator (uPA). This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights available for this class of compounds.

Core Biological Activity: Inhibition of Urokinase Plasminogen Activator

2-Naphthamidine, the core structure of this compound, has been identified as a foundational scaffold for the development of potent and selective inhibitors of urokinase plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion, and its overexpression is associated with the progression of various cancers. The inhibition of uPA is, therefore, a promising strategy for anti-cancer therapy.

A study focused on 6-substituted 2-naphthamidine derivatives has demonstrated significant inhibitory activity against uPA, with affinities reaching the nanomolar range (Ki as low as 6 nM).[1] The development of these inhibitors was guided by synthetic considerations and molecular modeling to optimize interactions with the enzyme's active site and surrounding subsites.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity (Ki) of selected 6-substituted 2-naphthamidine derivatives against urokinase. The substitutions on the phenyl amide at the 6-position were explored to understand the structure-activity relationship (SAR) and to enhance binding affinity and selectivity.

| Compound ID | Substitution at 6-position | uPA Ki (nM) |

| 1 | Phenyl amide | > 1000 |

| 2a | 4-Methylphenyl amide | 250 |

| 2b | 4-Chlorophenyl amide | 150 |

| 3a | 4-Aminomethylphenyl amide | 40 |

| 3b | 4-(2-Aminoethyl)phenyl amide | 25 |

| 4 | 4-Alkylaminophenyl amide | 40 |

| 5 | Novel scaffold | 6 |

Data extracted from a study on 6-substituted 2-naphthamidine inhibitors of urokinase. The specific compound IDs are simplified for clarity.[1]

Mechanism of Action: Targeting the Urokinase Active Site

The inhibitory mechanism of 2-naphthamidine derivatives involves direct binding to the active site of urokinase. X-ray crystallography studies of several inhibitors in complex with the uPA catalytic domain have provided detailed insights into the key binding interactions.[1]

The 2-amidine group of the naphthamidine scaffold forms a salt bridge with the catalytic aspartate residue (Asp189) in the S1 pocket of the enzyme, a characteristic interaction for amidine-based serine protease inhibitors. The phenyl amide substituent at the 6-position extends into the S1' subsite and other adjacent binding regions.[1] Further modifications, such as the addition of alkylamino groups, have been shown to form a solvent-exposed salt bridge with Asp60A, leading to improved affinity.[1] These inhibitors also engage in hydrophobic interactions with residues like His57, His99, and Val41, displacing water molecules and contributing to the overall binding energy.[1]

Urokinase Inhibition Pathway

References

2-Naphthimidamide Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 2-Naphthimidamide hydrochloride, a compound of interest for which publicly available experimental data is scarce. Recognizing this information gap, this document provides a framework for researchers to systematically determine the solubility of this compound. It includes a summary of known and predicted physicochemical properties that influence solubility, a detailed, generic experimental protocol for solubility determination in various solvents, and a visual representation of the experimental workflow. This guide is intended to be a foundational resource for scientists initiating research and development involving this compound.

Introduction

This compound is a chemical entity featuring a naphthalene core and an amidine functional group. Amidine-containing molecules are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their potential to engage in various biological interactions. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of basic compounds.

A thorough understanding of a compound's solubility is fundamental to all stages of drug discovery and development, influencing everything from in vitro assay design to formulation and in vivo pharmacokinetics. Currently, there is a notable absence of published quantitative solubility data for this compound in standard aqueous and organic solvents. This guide, therefore, serves a dual purpose: to collate the limited available information and to provide a robust experimental framework for researchers to generate this critical data.

Physicochemical Properties

The solubility of a compound is governed by its intrinsic physicochemical properties. For the parent compound, naphthalene-2-carboximidamide, some basic information is available. However, key parameters like the partition coefficient (logP) and the acid dissociation constant (pKa), which are crucial for predicting solubility behavior, are not readily found in the literature. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

Table 1: Physicochemical Properties of Naphthalene-2-carboximidamide

| Property | Value | Source/Comment |

| Molecular Formula | C11H10N2 | ChemicalBook[1] |

| Molecular Weight | 170.21 g/mol | ChemicalBook[1] |

| Melting Point | 133-136 °C | ChemicalBook[1] |

| pKa | Not Available | To be determined experimentally. The amidine group is basic and is expected to have a pKa in the range of 10-12. |

| logP (predicted) | Not Available | To be determined experimentally. The naphthalene group suggests a degree of lipophilicity. |

| Aqueous Solubility | Not Available | Expected to be low for the free base. The hydrochloride salt should be more soluble. |

Experimental Protocol for Solubility Determination

The following is a detailed, generic protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.

Materials and Equipment

-

This compound

-

Calibrated analytical balance

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.)

-

Small volume glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this essential information. By understanding the compound's basic physicochemical properties and following the detailed experimental protocol, scientists can systematically characterize its solubility profile. This will, in turn, support the rational design of future experiments and the overall advancement of research involving this compound. The provided workflow and data table template are intended to aid in the standardized collection and reporting of these crucial findings.

References

A Comprehensive Technical Guide on the Stability and Degradation of 2-Naphthimidamide Hydrochloride

Disclaimer: Publicly available stability and degradation data for 2-Naphthimidamide hydrochloride is limited. Therefore, this document serves as a comprehensive technical guide outlining the principles and methodologies that would be employed to assess its stability, based on established international guidelines for pharmaceutical compounds.[1][2] The experimental details, data, and degradation pathways presented herein are illustrative and intended to provide a framework for researchers, scientists, and drug development professionals.

Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor that influences its safety, efficacy, and shelf-life.[3] Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1] This guide details a systematic approach to evaluating the stability and degradation profile of this compound.

Physicochemical Properties of this compound (Hypothetical)

A foundational understanding of the physicochemical properties of this compound is crucial for designing appropriate stability studies. The hypothetical properties of this molecule are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.67 g/mol |

| Appearance | White to off-white crystalline solid |

| pKa (predicted) | ~10.5 (for the imidamide group) |

| Solubility (predicted) | Soluble in water and methanol |

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to elicit potential degradation products.[2] The primary stress conditions include hydrolysis, oxidation, heat, and light.

Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies are conducted across a range of pH values to simulate conditions the drug might encounter.

Experimental Protocol: Acid and Base Hydrolysis

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., purified water or a 50:50 mixture of acetonitrile and water).

-

Acidic Condition: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.[1] Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

Alkaline Condition: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Maintain the mixture at 60°C for 8 hours.[1] Withdraw samples at specified intervals and neutralize with 0.1 N HCl.

-

Neutral Condition: To 5 mL of the stock solution, add 5 mL of purified water. Heat at 60°C for 24 hours and collect samples at the designated time points.

-

Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Oxidative degradation is often initiated by atmospheric oxygen or residual peroxides.[1]

Experimental Protocol: Oxidative Degradation

-

Preparation: To 5 mL of the 1 mg/mL stock solution of this compound, add 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature for 24 hours, protected from light.

-

Sampling and Analysis: Withdraw samples at predetermined time points and analyze directly by HPLC.

Thermal stability is assessed by exposing the solid API to elevated temperatures.

Experimental Protocol: Thermal Degradation

-

Sample Preparation: Place a thin layer of solid this compound in a petri dish.

-

Exposure: Store the sample in a thermostatically controlled oven at 70°C for 48 hours.

-

Analysis: At regular intervals, withdraw a portion of the sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Photostability testing evaluates the impact of light on the drug substance.

Experimental Protocol: Photodegradation

-

Sample Preparation: Spread a thin layer of solid this compound on a petri dish. Prepare a 1 mg/mL solution of the compound in purified water.

-

Exposure: Place the solid and solution samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: Simultaneously, store control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug and its degradation products.[4][5] A reverse-phase HPLC (RP-HPLC) method is commonly employed for this purpose.[1][6]

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Presentation: Summary of Forced Degradation Results (Hypothetical)

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration | % Degradation of 2-Naphthimidamide HCl | Major Degradation Products (DP) |

| 0.1 N HCl | 24 hours | 15.2% | DP-1, DP-2 |

| 0.1 N NaOH | 8 hours | 25.8% | DP-3, DP-4 |

| 3% H₂O₂ | 24 hours | 8.5% | DP-5 |

| Thermal (70°C) | 48 hours | 5.1% | DP-1 |

| Photolytic | 1.2 million lux-hr | 11.7% | DP-6 |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex processes and relationships.

Caption: Workflow for a forced degradation study.

Caption: Potential degradation pathways of 2-Naphthimidamide HCl.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation of this compound. Through systematic forced degradation studies under various stress conditions, coupled with a robust, stability-indicating analytical method, a thorough understanding of the molecule's intrinsic stability can be achieved. The identification of degradation products and pathways is fundamental for ensuring the development of a safe, effective, and stable pharmaceutical product. Further characterization of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be the subsequent logical step in a complete stability program.[4][7]

References

- 1. ijrpp.com [ijrpp.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Navigating the Analytical Landscape of 2-Naphthimidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the purity and characterization of 2-Naphthimidamide hydrochloride. This guide, therefore, provides a comprehensive framework based on established analytical techniques for analogous aromatic and imidamide compounds. The presented data and protocols are illustrative and should be adapted based on empirical results.

Core Concepts in Purity and Characterization

The rigorous characterization of a compound like this compound is fundamental for its application in research and drug development. This process involves confirming the chemical identity, establishing the purity profile, and identifying any potential impurities. A multi-technique approach is essential to obtain a comprehensive understanding of the material's properties.

Hypothetical Purity Profile

The purity of this compound would be determined using a combination of chromatographic and spectroscopic methods. Below is a table summarizing the kind of quantitative data that would be sought.

| Analytical Method | Parameter Measured | Hypothetical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity by area % | ≥ 98.0% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities | Reportable threshold: 0.05% |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Conforms to structure |

| Elemental Analysis (CHN) | Elemental composition (C, H, N) | Within ± 0.4% of theoretical |

| Loss on Drying (LOD) | Volatile content (e.g., water) | ≤ 1.0% |

Key Experimental Protocols for Characterization

Detailed methodologies are crucial for reproducible and reliable characterization. The following are standard protocols that would be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to detect and quantify any related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate working concentration.

-

Analysis: The sample solution is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of the deuterated solvent in an NMR tube.

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

-

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm that the spectrum is consistent with the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Impurity Identification

Objective: To confirm the molecular weight of the compound and to identify potential impurities.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode.

-

Analysis Mode:

-

Full Scan: To determine the molecular weight of the parent compound and any major components.

-

Tandem MS (MS/MS): To fragment ions for structural elucidation of the parent compound and unknown impurities.

-

-

Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The sample is prepared in a volatile solvent compatible with the ionization source.

-

Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For this compound, the expected molecular ion would be for the protonated free base.

Visualizing the Characterization Workflow

A logical workflow is essential for the systematic characterization of a chemical entity. The following diagrams illustrate a typical process.

Caption: A typical experimental workflow for the synthesis, purification, and characterization of a chemical compound.

The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the final characterization.

Caption: The relationship between analytical techniques and the information derived for compound characterization.

Unveiling the Therapeutic Potential of 2-Naphthimidamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthimidamide hydrochloride, a small molecule belonging to the naphthimidamide class of compounds, has emerged as a subject of interest in therapeutic research due to its potential interaction with a variety of biological targets. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, focusing on its known and predicted molecular targets. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction

This compound, also known as naphthalene-2-carboximidamide hydrochloride, is a compound characterized by a naphthalene ring system substituted with a carboximidamide group. The presence of the basic amidine group suggests potential interactions with enzymes and receptors that recognize charged moieties, particularly serine proteases. This guide delves into the scientific literature to elucidate the potential therapeutic targets of this compound and its derivatives, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Potential Therapeutic Targets

Based on available literature, 2-Naphthimidamide and its derivatives have been investigated for their activity against several key therapeutic targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions.

Serine Proteases: A Primary Target Class

Naphthalene-2-carboximidamide, the free base of the hydrochloride salt, is recognized as a benzamidine derivative that can interact with the active site of serine proteases.[1] This interaction is a key area of its therapeutic potential.

Identified Serine Protease Targets:

-

Urokinase-type Plasminogen Activator (uPA): This enzyme is critically involved in tumor invasion and metastasis through the degradation of the extracellular matrix. Inhibition of uPA is a validated strategy in anticancer drug development. Naphthalene-2-carboximidamide has been shown to specifically interact with and inhibit the catalytic activity of uPA.[1]

-

Matrix Metalloproteinase-9 (MMP-9): MMP-9, a zinc-dependent endopeptidase, plays a significant role in tissue remodeling, inflammation, and cancer progression. Naphthalene-2-carboximidamide has demonstrated inhibitory potency against MMP-9.[1]

-

Cathepsin G: This serine protease, found in neutrophils, is involved in inflammatory processes and can contribute to tissue damage. Naphthalene-2-carboximidamide has been identified as an inhibitor of Cathepsin G.[1]

Anticancer Applications

Beyond serine protease inhibition, derivatives of 2-Naphthimidamide have shown promise in targeting various aspects of cancer biology.

-

Induction of Apoptosis and Cell Cycle Arrest: A related compound, Naphthalene-2-carboxamidine acetate, has been reported to inhibit the proliferation of human cancer cells by inducing programmed cell death (apoptosis) and halting the cell cycle.

-

Kinase Inhibition: Novel indazole derivatives of 2-naphthimidamide have demonstrated antiproliferative activity against cancer cell lines, with evidence suggesting inhibition of key signaling kinases such as EGFR, c-Met, and CDK2.

-

Epigenetic Modulation: There is patent literature suggesting that 2-naphthimidamide may act as an inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone-lysine N-methyltransferase implicated in cancer progression.

Antimicrobial Activity

The potential of 2-Naphthimidamide and its analogues extends to infectious diseases.

-

Antibacterial Action: The acetate salt of naphthalene-2-carboxamidine has exhibited antibacterial properties. Furthermore, a derivative of naphthalene-2-carboximidamide has been identified as a potential inhibitor of UDP-N-acetylglucosamine 1-carboxyltransferase, an essential enzyme in the cell wall biosynthesis of the bacterium Fusobacterium nucleatum.

-

Antifungal Properties: Naphthalene-2-carboxamidine acetate has also been reported to possess antifungal activity.

Anti-inflammatory Effects

Derivatives of 2-Naphthimidamide have been explored for their potential to modulate inflammatory pathways.

-

Inhibition of Inflammatory Mediators: A study on chalcone/aryl carboximidamide hybrids, which included a naphthalene-2-carboximidamide moiety, revealed potent anti-inflammatory effects through the inhibition of prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) activities.

Other Potential Targets

-

Acid-Sensing Ion Channels (ASICs): A derivative of naphthalene-2-carboximidamide has been characterized as a blocker of ASIC3.

-

Sphingosine-1-phosphate (S1P) Transporters: N'-hydroxy-2-naphthimidamide derivatives have been investigated as inhibitors of the S1P transporter, Spns2.

-

Antigenotoxic Properties: Preliminary research suggests that 2-naphthimidamide compounds may possess antigenotoxic effects.

Quantitative Data

| Compound/Derivative | Target | Activity Type | Value | Reference |

| Naphthalene-2-carboximidamide | uPA, MMP-9, Cathepsin G | Inhibition | Not Specified | [1] |

| 6-{2-[2-methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide | ASIC3 | IC50 | 1.025 µM | |

| Amiloride Hydrochloride (Known uPA inhibitor for comparison) | uPA | IC50 | 7 to 16.6 µM | [2] |

Note: The lack of specific quantitative data for the parent hydrochloride compound highlights a significant area for future research.

Experimental Protocols

To facilitate further investigation into the therapeutic targets of this compound, detailed methodologies for key enzyme inhibition assays are provided below.

Urokinase (uPA) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and the general principles of fluorometric enzyme assays.[3][4][5]

Materials:

-

Human Urokinase (reconstituted)

-

Urokinase Assay Buffer

-

Urokinase Substrate (e.g., AFC-based)

-

This compound (dissolved in an appropriate solvent)

-

Known uPA inhibitor (e.g., Amiloride hydrochloride) for positive control

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader (Ex/Em = 350/450 nm or 380/450 nm)

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound. A 100x stock is recommended to minimize solvent effects. Prepare serial dilutions to determine IC50 values.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay Buffer only.

-

Enzyme Control: Human Urokinase in Assay Buffer.

-

Inhibitor Control: Human Urokinase and a known inhibitor in Assay Buffer.

-

Test Wells: Human Urokinase and varying concentrations of this compound in Assay Buffer.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the Urokinase Substrate to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

MMP-9 Inhibition Assay (Fluorometric)

This protocol is based on commercially available FRET-based assay kits.[6][7]

Materials:

-

Recombinant Human MMP-9 (activated)

-

MMP-9 Assay Buffer

-

MMP-9 FRET Substrate

-

This compound

-

Known MMP-9 inhibitor (e.g., NNGH) for positive control

-

96-well white or black plates

-

Fluorescence microplate reader (Ex/Em = 325/393 nm or 490/520 nm)

Procedure:

-

Enzyme Activation: If using a pro-MMP-9, activate it according to the manufacturer's instructions (e.g., with APMA).

-

Assay Setup: In a 96-well plate, add the following:

-

Blank: Assay Buffer only.

-

Enzyme Control: Activated MMP-9 in Assay Buffer.

-

Inhibitor Control: Activated MMP-9 and a known inhibitor in Assay Buffer.

-

Test Wells: Activated MMP-9 and varying concentrations of this compound in Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the MMP-9 FRET Substrate to all wells.

-

Measurement: Measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Similar to the uPA assay, calculate the reaction rates and determine the percent inhibition and IC50 value for this compound.

Cathepsin G Inhibition Assay (Colorimetric or Fluorometric)

This protocol is based on commercially available kits that utilize a chromogenic (pNA) or fluorogenic (AMC) substrate.[8][9][10]

Materials:

-

Human Neutrophil Cathepsin G

-

Cathepsin G Assay Buffer

-

Cathepsin G Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or Suc-Ala-Ala-Pro-Phe-AMC)

-

This compound

-

Known Cathepsin G inhibitor (e.g., Chymostatin) for positive control

-

96-well clear (for colorimetric) or black (for fluorometric) plates

-

Microplate reader (absorbance at 405 nm or fluorescence at Ex/Em = 360/465 nm)

Procedure:

-

Assay Setup: In a 96-well plate, add the following:

-

Blank: Assay Buffer only.

-

Enzyme Control: Cathepsin G in Assay Buffer.

-

Inhibitor Control: Cathepsin G and a known inhibitor in Assay Buffer.

-

Test Wells: Cathepsin G and varying concentrations of this compound in Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 25°C or 37°C for 10-15 minutes.

-

Reaction Initiation: Add the Cathepsin G Substrate to all wells.

-

Measurement: Incubate for 30-60 minutes and then read the absorbance or fluorescence. For kinetic assays, measure continuously.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value of this compound.

Visualizations

Signaling Pathways and Logical Relationships

To illustrate the potential mechanisms of action of this compound, the following diagrams depict relevant signaling pathways and the logical workflow for inhibitor screening.

Caption: Potential anticancer signaling pathways targeted by 2-Naphthimidamide HCl and its derivatives.

Caption: Generalized experimental workflow for determining enzyme inhibition kinetics.

Conclusion and Future Directions

This compound and its related compounds represent a promising scaffold for the development of novel therapeutics. The primary evidence points towards serine protease inhibition as a key mechanism of action, with significant potential in oncology. However, the breadth of potential targets, including kinases, epigenetic modulators, and microbial enzymes, suggests a wider therapeutic applicability.

Future research should focus on:

-

Quantitative Profiling: Determining the specific IC50 or Ki values of this compound against a broad panel of serine proteases and other identified targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific targets.

-

In Vivo Efficacy Studies: Validating the therapeutic potential of lead compounds in relevant animal models of cancer, infectious diseases, and inflammation.

-

Mechanism of Action Elucidation: Conducting detailed cellular and molecular studies to fully understand the signaling pathways modulated by these compounds.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and offering a roadmap for the continued exploration of this compound as a potential therapeutic agent.

References

- 1. Naphthalene-2-carboximidamide | 5651-14-9 | FAA65114 [biosynth.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assaygenie.com [assaygenie.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. assaygenie.com [assaygenie.com]

- 10. abcam.com [abcam.com]

In Silico Modeling of 2-Naphthimidamide Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study of 2-Naphthimidamide hydrochloride, a compound of interest for its potential therapeutic applications. The following sections detail the computational methodologies employed to elucidate its potential mechanism of action, binding affinity, and pharmacokinetic profile against a selected therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

This compound is a small molecule featuring a naphthalene core and an amidine functional group. The presence of the positively charged amidine group suggests a potential for interaction with biological targets that recognize arginine or lysine residues, such as serine proteases. For the purpose of this illustrative study, we have selected Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade, as a hypothetical target. Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders.

This guide outlines a standard computational workflow to assess the viability of this compound as a potential FXa inhibitor. The study encompasses molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Experimental Protocols

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structure of this compound was obtained from the PubChem database (CID: 21504526)[1]. The structure was prepared using LigPrep (Schrödinger Suite). This process involved generating possible ionization states at a pH of 7.4 ± 1.0, creating tautomers, and performing a conformational search to identify the lowest energy conformer.

Protein Preparation: The crystal structure of human Factor Xa was downloaded from the Protein Data Bank (PDB ID: 1F0R). The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). The protocol included the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states, and a final energy minimization step to relieve any steric clashes. The active site was defined by a grid generated around the co-crystallized inhibitor.

Molecular Docking

Molecular docking studies were performed using the Glide (Grid-based Ligand Docking with Energetics) software. The prepared ligand was docked into the active site of the prepared FXa protein using the Standard Precision (SP) and Extra Precision (XP) modes. The docking poses were evaluated based on their GlideScore, and the top-ranked pose was selected for further analysis based on its interactions with key active site residues.

Molecular Dynamics (MD) Simulation

To evaluate the stability of the protein-ligand complex, an all-atom MD simulation was performed using GROMACS. The complex was solvated in a cubic box with TIP3P water molecules, and the system was neutralized by adding chloride ions. The system was then subjected to energy minimization, followed by a 100-nanosecond (ns) production MD run under NPT (isothermal-isobaric) ensemble conditions. Trajectories were saved every 10 picoseconds (ps) for subsequent analysis.

Binding Free Energy Calculation

The binding free energy of the this compound-FXa complex was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD simulation trajectory. A total of 100 snapshots from the last 20 ns of the stable trajectory were used for the calculation to ensure a reliable estimation of the binding affinity.

ADMET Prediction

In silico prediction of ADMET properties was carried out using the QikProp module of the Schrödinger Suite and the SwissADME web server. The predictions included key descriptors related to absorption (e.g., human oral absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP2D6 inhibition), and toxicity.

Results and Discussion

Molecular Docking Analysis

The molecular docking results indicated a favorable binding mode of this compound within the S1 and S4 pockets of the Factor Xa active site. The positively charged amidine group formed a salt bridge with the carboxylate side chain of Asp189 in the S1 pocket, mimicking the interaction of the natural substrate. The naphthalene moiety occupied the hydrophobic S4 pocket, establishing pi-pi stacking interactions with Tyr99 and Phe174.

Table 1: Molecular Docking and Binding Energy Results

| Parameter | Value | Unit |

| GlideScore (XP) | -8.5 | kcal/mol |

| MM/GBSA Binding Energy | -45.2 ± 3.5 | kcal/mol |

Molecular Dynamics Simulation

The stability of the docked complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the 100 ns simulation. The RMSD of the protein backbone stabilized after approximately 20 ns, indicating that the protein reached a stable conformation. The ligand RMSD remained low throughout the simulation, suggesting stable binding within the active site. The root-mean-square fluctuation (RMSF) analysis highlighted the flexibility of different regions of the protein, with the active site residues showing minimal fluctuation.

Table 2: Key Intermolecular Interactions from MD Simulation

| Interaction Type | Interacting Residues | Distance (Å) |

| Salt Bridge | Asp189 | 2.8 |

| Hydrogen Bond | Gly219 | 3.1 |

| Pi-Pi Stacking | Tyr99, Phe174 | 3.5 - 4.0 |

ADMET Profile

The predicted ADMET properties of this compound are summarized below. The predictions suggest good oral bioavailability and low potential for CNS penetration.

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Human Oral Absorption | > 80% | > 80% (High) |

| BBB Permeability | Low | Low |

| CYP2D6 Inhibition | No | No |

| Lipinski's Rule of Five | 0 Violations | 0-1 Violations |

| Ames Test (Toxicity) | Non-mutagenic | Non-mutagenic |

Visualizations

In Silico Modeling Workflow

Caption: Workflow for the in silico analysis of this compound.

Hypothetical Signaling Pathway

Caption: Inhibition of the coagulation cascade by targeting Factor Xa.

Logical Relationships in Data Analysis

Caption: Logical flow from computational results to candidate viability.

Conclusion

This in silico investigation provides a hypothetical yet plausible assessment of this compound as a potential inhibitor of Factor Xa. The molecular docking and MD simulation results suggest a stable and high-affinity binding mode, characterized by key interactions within the enzyme's active site. Furthermore, the predicted ADMET profile indicates drug-like properties, including good oral absorption and low toxicity risk.

While these computational findings are promising, they are predictive in nature. Experimental validation through in vitro enzyme assays and subsequent preclinical studies are necessary to confirm the inhibitory activity and therapeutic potential of this compound. This guide serves as a foundational framework for such future investigations.

References

2-Naphthimidamide Hydrochloride: An Obscure Compound with Limited Publicly Available Data

Despite its confirmed chemical identity, 2-Naphthimidamide hydrochloride remains a molecule with a sparse and largely undocumented history in publicly accessible scientific literature. This in-depth guide consolidates the available information and highlights the significant gaps in our understanding of this compound, a situation that presents both a challenge and an opportunity for researchers in chemical and pharmaceutical sciences.

While a definitive record of its initial discovery and a detailed historical narrative are absent from mainstream chemical and biological databases, the existence of this compound is verified through its entry in the PubChem database.[1] This entry provides foundational chemical information but lacks references to primary literature, patents, or biological studies, which are essential for constructing a comprehensive profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem[1] |

| PubChem CID | 21504526 | PubChem[1] |

| Synonyms | Naphthalene-2-carboximidamide hydrochloride | PubChem[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not described in the currently available scientific literature. General synthetic routes for amidine hydrochlorides often involve the Pinner reaction, which proceeds via the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride, followed by reaction with ammonia. A plausible, though unconfirmed, synthetic pathway for this compound is outlined below.

It is crucial to note that this represents a theoretical pathway, and the specific reaction conditions, yields, and purification methods would require experimental determination.

Biological Activity and Signaling Pathways

As of this guide's compilation, there are no published studies detailing the biological activity, mechanism of action, or any associated signaling pathways of this compound. The absence of such data means that its potential as a therapeutic agent or a research tool remains entirely unexplored.

Future Outlook

The current lack of information surrounding this compound presents a clear opportunity for original research. The synthesis and characterization of this compound, followed by screening for biological activity, could unveil novel pharmacological properties. For researchers in drug discovery and development, this compound represents uncharted territory that may hold potential for new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 2-Naphthimidamide Hydrochloride and Related Aromatic Amidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential experimental protocols for the investigation of 2-Naphthimidamide hydrochloride. Due to the limited availability of specific experimental data for this compound in the public domain, this guide furnishes generalized yet comprehensive protocols for its synthesis, in vitro evaluation, and in vivo studies. These methodologies are based on established practices for structurally related aromatic amidine and naphthalene derivatives. The provided protocols are intended to serve as a foundational framework for researchers to design and execute their own investigations into the pharmacological properties of this compound.

Introduction

Naphthalene-based compounds are a significant class of molecules in medicinal chemistry, with many derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The amidine functional group is also a well-recognized pharmacophore known to interact with various biological targets. Aromatic amidines, in particular, have shown promise as antiprotozoal and antimicrobial agents.[3] The combination of a naphthalene scaffold with an amidine moiety in this compound suggests its potential for interesting pharmacological activities. This document outlines representative experimental procedures to explore these possibilities.

Synthesis of Aromatic Imidamide Hydrochlorides

A plausible synthetic route for this compound involves a multi-step process starting from 2-naphthonitrile. The following is a generalized protocol.

Protocol 2.1: Synthesis of this compound

Materials:

-

2-Naphthonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas or generated in situ)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or in a solution of anhydrous ethanol)

-

Round-bottom flasks

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Pinner Reaction (Formation of the Imidate Ester Hydrochloride):

-

Dissolve 2-naphthonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation is achieved.

-

Seal the flask and allow it to stand at a low temperature (e.g., 0-4°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

The product, ethyl 2-naphthimidate hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis (Formation of the Amidine Hydrochloride):

-

Suspend the dried ethyl 2-naphthimidate hydrochloride in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol.

-

Stir the reaction mixture at room temperature for several hours.

-

The product, this compound, will precipitate.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry in a vacuum oven.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

In Vitro Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound based on activities reported for similar compounds.[4]

Protocol 3.1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (vehicle, e.g., sterile water or DMSO)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and vehicle).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, HepG2)[5]

-

Normal human cell line (for cytotoxicity comparison)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Experimental Protocol

The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a murine model.

Protocol 4.1: In Vivo Efficacy in a Murine Xenograft Model of Cancer

Objective: To evaluate the anti-tumor activity of this compound in a mouse model.

Materials:

-

This compound

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells for xenograft implantation

-

Vehicle for drug administration (e.g., saline, PBS with a solubilizing agent)

-

Standard-of-care chemotherapy drug (positive control)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control).

-

Administer the treatments via a suitable route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Data Presentation

Table 1: Potential Biological Activities of Naphthalene-Based Amidine and Amide Derivatives

| Compound Class | Biological Activity | Reference |

| Naphthalene-2-carboxamidine HOAc | Antitumor, Antibacterial, Antifungal | [4] |

| Aromatic Bis-amidines | Antiprotozoal | [3] |

| Amidine-substituted Heterocycles | Antiproliferative | [5] |

| Naphthalimide-thiourea derivatives | Antibacterial (including MDR strains) | [6][7] |

| N-naphthoyl-phenylglyoxamide salts | Antibacterial, Biofilm inhibition | [8] |

| Ring-substituted Naphthalene-1-carboxanilides | Antimycobacterial | [9] |

Visualizations

Caption: Generalized experimental workflow for this compound.

Caption: Hypothetical signaling pathway inhibited by 2-Naphthimidamide HCl.

Disclaimer: The experimental protocols and potential mechanisms of action described herein are generalized and based on literature for structurally related compounds. Specific experimental conditions for this compound may need to be optimized. Researchers should conduct their own literature search and risk assessment before commencing any experimental work.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Naphthalene-2-carboxamidine HOAc | 1171591-83-5 [smolecule.com]

- 5. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Naphthimidamide Hydrochloride as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthimidamide hydrochloride is a competitive inhibitor of urokinase-type plasminogen activator (uPA), a trypsin-like serine protease. The unsubstituted parent compound, 2-naphthamidine, demonstrates moderate inhibitory potency against uPA with a reported inhibition constant (Ki) of 5.91 μM[1]. This compound and its derivatives represent a class of inhibitors that target the S1 pocket of uPA, a key interaction for substrate recognition and catalysis[1]. The amidine group forms a salt bridge with the carboxylate of Asp189 in the enzyme's active site[1].

The urokinase plasminogen activator system is critically involved in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor invasion and metastasis. Elevated levels of uPA are associated with poor prognosis in several types of cancer, making it a significant target for therapeutic intervention. Inhibitors of uPA, such as this compound and its analogs, hold promise as anti-cancer agents by preventing the degradation of the extracellular matrix, a crucial step in tumor cell dissemination.

These application notes provide an overview of the inhibitory activity of this compound and its derivatives, detailed protocols for assessing its enzymatic inhibition, and a description of the relevant signaling pathways.

Quantitative Data: Inhibitory Activity of 2-Naphthamidine Derivatives against uPA

The following table summarizes the inhibition constants (Ki) for 2-Naphthimidamide (unsubstituted) and a selection of its 6-substituted derivatives, illustrating the structure-activity relationship (SAR) for this class of inhibitors.

| Compound | Substitution at 6-position | Ki (μM) | Reference |

| 2-Naphthimidamide | None | 5.91 | [1] |

| Derivative 1 | Phenyl amide | 0.631 | [1] |

| Derivative 2 | 4-Alkylamino phenyl amide | 0.040 | [2] |

| Derivative 3 | Substituted phenyl with cyclopropyl linker | 0.047 | [1] |

| Derivative 4 | 8-substituted derivative | 0.030 - 0.040 | [1] |

| Derivative 5 | Optimized 8-substituted derivative | 0.00062 | [1] |

Signaling Pathway

The urokinase-type plasminogen activator (uPA) system plays a pivotal role in cancer progression through a complex signaling cascade. The binding of uPA to its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This process is central to tumor cell invasion and metastasis. Beyond its proteolytic function, the uPA/uPAR complex also activates intracellular signaling pathways that promote cell proliferation, migration, and survival.

Below is a diagram illustrating the uPA signaling pathway.

Caption: uPA Signaling Pathway in Cancer.

Experimental Protocols

Protocol 1: Chromogenic Assay for uPA Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against human urokinase-type plasminogen activator using a chromogenic substrate.

Materials:

-

Human uPA (high molecular weight)

-

This compound (or derivatives)

-

Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of human uPA in assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-